molecular formula C17H14N2O7 B4354542 2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE

Cat. No.: B4354542
M. Wt: 358.3 g/mol
InChI Key: XMJFPZGUNNCEAE-UHFFFAOYSA-N
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Description

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is an organic compound with the molecular formula C₁₇H₁₄N₂O₇ It is characterized by the presence of a nitrophenyl group, an amino group, and an acetyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE typically involves the reaction of 2-nitroaniline with ethyl 2-bromoacetate, followed by esterification with salicylic acid. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxybenzoate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-nitrophenyl)amino]-2-oxoethyl benzoate
  • 2-[(2-nitrophenyl)amino]-2-oxoethyl 4-acetyloxybenzoate
  • 2-[(2-nitrophenyl)amino]-2-oxoethyl 3-acetyloxybenzoate

Uniqueness

2-(2-NITROANILINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2-nitroanilino)-2-oxoethyl] 2-acetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-11(20)26-15-9-5-2-6-12(15)17(22)25-10-16(21)18-13-7-3-4-8-14(13)19(23)24/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFPZGUNNCEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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